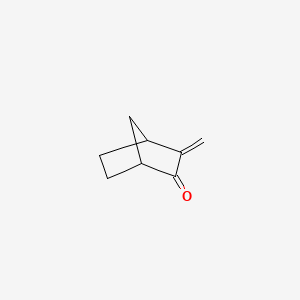

3-Methylene-2-norbornanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91505. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylidenebicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOOZJAPZFHNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CCC(C2)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971372 | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-27-3 | |

| Record name | Methylenenorcamphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5597-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylenenorbornan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylene-2-norbornanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylenenorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylene-2-norbornanone from Norbornadiene

Abstract

This technical guide provides a comprehensive overview of a robust, multi-step synthetic pathway for the preparation of 3-methylene-2-norbornanone, a valuable bicyclic ketone intermediate, commencing from the readily available starting material, norbornadiene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for each synthetic transformation, the underlying reaction mechanisms, and detailed, field-proven experimental protocols. All procedures are designed to be self-validating, with in-text citations to authoritative literature supporting the key claims and methodologies.

Introduction: Strategic Importance and Synthetic Challenges

This compound is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its rigid bicyclic framework and the presence of a reactive exocyclic double bond make it an attractive scaffold for the introduction of diverse functionalities. The synthesis of this target molecule from norbornadiene, while conceptually straightforward, presents several challenges that necessitate a carefully planned multi-step approach. A direct conversion is not feasible; therefore, a strategic sequence of reactions is required to introduce the desired ketone and methylene functionalities at the C2 and C3 positions, respectively.

This guide outlines a reliable synthetic route that proceeds through the formation of a key intermediate, 5-norbornene-2-carboxylic acid, via a Diels-Alder reaction. Subsequent transformations involve the saturation of the endocyclic double bond, conversion of the carboxylic acid to a ketone, and finally, methylenation to yield the target compound. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of this compound from norbornadiene is most effectively achieved through a four-step sequence. The overall transformation is depicted below:

Caption: Overall synthetic route from norbornadiene to this compound.

This strategic pathway allows for the selective functionalization of the norbornane scaffold, addressing the challenges of regioselectivity and functional group compatibility.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Diels-Alder Reaction for the Synthesis of 5-Norbornene-2-carboxylic acid

The initial step involves the well-established [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and acrylic acid to furnish 5-norbornene-2-carboxylic acid.[1][2][3] Cyclopentadiene is typically generated in situ by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

Caption: In-situ generation of cyclopentadiene and subsequent Diels-Alder reaction.

Mechanism: The reaction proceeds via a concerted mechanism involving a cyclic transition state, where the π-electrons of the diene and the dienophile rearrange to form two new σ-bonds and a new π-bond in the resulting cyclohexene ring of the norbornene system.[4]

Experimental Protocol: Synthesis of 5-Norbornene-2-carboxylic acid

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask as the distillation pot and a receiving flask cooled in an ice bath.

-

Generation of Cyclopentadiene: Charge the distillation flask with 50 mL of dicyclopentadiene and a few boiling chips. Heat the flask gently to initiate the retro-Diels-Alder reaction. The monomeric cyclopentadiene (b.p. 41 °C) will distill over and be collected in the cooled receiving flask. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

-

Diels-Alder Reaction: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 21.6 g (0.3 mol) of acrylic acid in 100 mL of toluene.

-

Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene (approximately 20 g, 0.3 mol) to the acrylic acid solution with stirring.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.

-

Work-up and Purification: After cooling to room temperature, remove the toluene under reduced pressure. The resulting crude 5-norbornene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a mixture of endo and exo isomers.

| Parameter | Value | Reference |

| Dicyclopentadiene | 50 mL | [4] |

| Acrylic Acid | 21.6 g (0.3 mol) | [4] |

| Solvent | Toluene (100 mL) | |

| Reaction Temperature | 80 °C | |

| Reaction Time | 4 hours | |

| Typical Yield | 70-80% | [4] |

Step 2: Hydrogenation of 5-Norbornene-2-carboxylic acid

To prepare the saturated norbornane backbone, the double bond in 5-norbornene-2-carboxylic acid is reduced via catalytic hydrogenation. This step is crucial as it prevents potential side reactions at the double bond in the subsequent steps. A patent describes a similar hydrogenation of a substituted norbornene carboxylic acid, providing a basis for this procedure.

Experimental Protocol: Synthesis of Norbornane-2-carboxylic acid

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar setup, dissolve 13.8 g (0.1 mol) of 5-norbornene-2-carboxylic acid in 100 mL of methanol.

-

Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 50 psi.

-

Reaction Conditions: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

-

Work-up and Purification: Release the hydrogen pressure carefully. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the methanol under reduced pressure to yield norbornane-2-carboxylic acid as a white solid.

| Parameter | Value |

| 5-Norbornene-2-carboxylic acid | 13.8 g (0.1 mol) |

| Catalyst | 10% Pd/C (0.1 g) |

| Solvent | Methanol (100 mL) |

| Hydrogen Pressure | 50 psi |

| Reaction Time | 4-6 hours |

| Typical Yield | >95% |

Step 3: Conversion of Norbornane-2-carboxylic acid to 2-Norbornanone

The conversion of a carboxylic acid to a ketone is a key transformation in this synthetic sequence. A reliable method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an organocadmium or Gilman reagent to prevent over-addition to the tertiary alcohol.[5]

Experimental Protocol: Synthesis of 2-Norbornanone

Part A: Synthesis of Norbornane-2-carbonyl chloride [6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 14.0 g (0.1 mol) of norbornane-2-carboxylic acid in 100 mL of dry dichloromethane (DCM).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Slowly add 13.0 g (0.102 mol) of oxalyl chloride to the suspension at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude norbornane-2-carbonyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of 2-Norbornanone

-

Preparation of Organocadmium Reagent: In a separate flask, prepare a solution of dimethylcadmium by reacting methylmagnesium bromide (0.11 mol) with cadmium chloride (0.1 mol) in anhydrous diethyl ether.

-

Reaction with Acid Chloride: Slowly add the crude norbornane-2-carbonyl chloride in anhydrous diethyl ether to the solution of dimethylcadmium at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude 2-norbornanone can be purified by distillation or column chromatography.

| Parameter | Value | Reference |

| Norbornane-2-carboxylic acid | 14.0 g (0.1 mol) | [6] |

| Oxalyl Chloride | 13.0 g (0.102 mol) | [6] |

| Methylmagnesium bromide | 0.11 mol | [5] |

| Cadmium chloride | 0.1 mol | [5] |

| Typical Yield | 70-80% (over two steps) |

Step 4: Methylenation of 2-Norbornanone to this compound

The final step is the introduction of the exocyclic methylene group via a Wittig reaction.[7][8] This olefination reaction is a highly reliable method for converting ketones into alkenes. A procedure for the methylenation of a related norbornanone derivative provides a strong precedent for this transformation.[9]

Caption: Wittig methylenation of 2-norbornanone.

Experimental Protocol: Synthesis of this compound [9]

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 35.7 g (0.1 mol) of methyltriphenylphosphonium bromide in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add 62.5 mL of a 1.6 M solution of n-butyllithium in hexane (0.1 mol). Stir the resulting yellow-orange solution at room temperature for 1 hour.

-

Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 11.0 g (0.1 mol) of 2-norbornanone in 50 mL of anhydrous THF dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the addition of 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

| Parameter | Value | Reference |

| 2-Norbornanone | 11.0 g (0.1 mol) | [9] |

| Methyltriphenylphosphonium bromide | 35.7 g (0.1 mol) | [9] |

| n-Butyllithium (1.6 M) | 62.5 mL (0.1 mol) | [9] |

| Solvent | Anhydrous THF | [9] |

| Typical Yield | 60-70% | [9] |

Conclusion

This technical guide has detailed a reliable and well-documented multi-step synthesis of this compound from norbornadiene. By following the outlined procedures, researchers and scientists can confidently prepare this valuable intermediate for applications in drug discovery and complex molecule synthesis. The provided protocols, supported by mechanistic insights and references to established literature, offer a comprehensive resource for the successful execution of this synthetic sequence.

References

- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

-

This journal is © The Royal Society of Chemistry 2020. (n.d.). Retrieved from [Link]

-

Zhang, H., Fu, S., Tao, M., Liao, Z., Qian, C., & Chen, X. (2015). Improved synthesis of 2-norbornanone. Research on Chemical Intermediates, 41(12), 9437–9443. [Link]

-

Werstiuk, N. H., & Taillefer, R. (1978). Synthesis of 5- and 6-methylene-2-norbornanones. Canadian Journal of Chemistry, 56(9), 1134-1138. [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-32. [Link]

-

Improved synthesis of 2-norbornanone. (2015). ResearchGate. [Link]

-

Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). Semantic Scholar. [Link]

-

The Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. [Link]

-

Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). SCIRP. [Link]

- Process for producing 5-norbornene-2-carboxylic acid and its ester. (n.d.).

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. (2006). NOP. [Link]

-

Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). ResearchGate. [Link]

-

Wittig reaction. (n.d.). Wikipedia. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Norbornene Derivatives by Diels-Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. (n.d.). ResearchGate. [Link]

-

Methylenation with Phosphorus Ylids - Wittig Reaction. (n.d.). University of Wisconsin-Madison. [Link]

-

Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. (n.d.). Organic Reactions. [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). Nature Communications. [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. (n.d.). ResearchGate. [Link]

-

2-norbornanone. (n.d.). Organic Syntheses. [Link]

-

Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. [Link]

-

Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. (1980). PubMed. [Link]

-

Deamination reaction mechanisms of protonated amines under hydrothermal conditions. (n.d.). ResearchGate. [Link]

-

Carboxylic Derivatives - Reaction with Organometallic Reagents. (2023). Chemistry LibreTexts. [Link]

-

2-Norbornanol. (n.d.). PubChem. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 3. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylene-2-norbornanone

Abstract

3-Methylene-2-norbornanone, a derivative of the bicyclo[2.2.1]heptane framework, is a valuable synthetic intermediate. Its rigid, strained structure gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its spectral features is paramount for reaction monitoring, structural confirmation, and stereochemical analysis. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of chemical structure and magnetic anisotropy. We will dissect the chemical shifts, coupling constants, and peak assignments, explaining the causality behind the observed spectral patterns. Furthermore, a validated, step-by-step protocol for acquiring high-resolution NMR data for this analyte is presented, ensuring reproducibility and accuracy in experimental work.

Molecular Structure and Stereochemical Considerations

The unique spectral characteristics of this compound are a direct consequence of its rigid bicyclic structure. The IUPAC name is 3-methylidenebicyclo[2.2.1]heptan-2-one[1][2]. Understanding the specific spatial arrangement of each proton and carbon is essential for accurate spectral assignment. The standard numbering convention for the norbornane skeleton is critical for our discussion.

Caption: IUPAC numbering of the this compound skeleton.

The protons on the C5 and C6 methylene groups are designated as exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge). Similarly, the C7 methylene bridge protons are designated syn (closer to the double bond/carbonyl group) or anti (further from the double bond/carbonyl group). These distinct stereochemical environments are non-equivalent and thus give rise to separate signals in the ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by a set of complex multiplets in the aliphatic region and two distinct signals in the olefinic region. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Tabulated ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-8a (exo olefinic) | ~5.8 | s | - | 1H |

| H-8b (endo olefinic) | ~5.1 | s | - | 1H |

| H-1 (bridgehead) | ~3.0 | m | - | 1H |

| H-4 (bridgehead) | ~2.8 | m | - | 1H |

| H-5exo, H-6exo | ~1.9 - 2.1 | m | - | 2H |

| H-5endo, H-6endo | ~1.6 - 1.8 | m | - | 2H |

| H-7syn | ~1.9 | d | J ≈ 10 | 1H |

| H-7anti | ~1.7 | d | J ≈ 10 | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from typical spectra.[3]

Interpretation of Proton Signals

-

Olefinic Protons (H-8a, H-8b): The two protons of the exocyclic methylene group are diastereotopic and appear as two distinct singlets (or very narrow doublets) at approximately 5.8 ppm and 5.1 ppm. The significant downfield shift is due to their sp² hybridization. The proton cis to the carbonyl group (H-8b) is more shielded and appears further upfield compared to the proton trans to the carbonyl.

-

Bridgehead Protons (H-1, H-4): These protons, located at the junction of the three rings, appear as complex multiplets around 3.0 and 2.8 ppm. Their deshielding is influenced by the proximity of the electron-withdrawing α,β-unsaturated ketone system. They show coupling to the adjacent protons on C6, C5, and the C7 bridge.

-

Ethane Bridge Protons (H-5, H-6): The four protons on the C5-C6 bridge are chemically non-equivalent, resulting in overlapping multiplets between 1.6 and 2.1 ppm. The exo protons are generally observed slightly downfield from the endo protons. This is a common feature in norbornane systems.[4]

-

Methylene Bridge Protons (H-7syn, H-7anti): The C7 bridge protons are also diastereotopic. The proton syn to the π-system (H-7syn) experiences a different magnetic environment than the anti proton (H-7anti). They typically appear as two distinct doublets due to strong geminal coupling (J ≈ 10 Hz). Their coupling to the bridgehead protons (H-1 and H-4) can introduce further splitting, often resulting in a "doublet of doublets" or more complex multiplet appearance.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Tabulated ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~205 |

| C-3 (=C) | ~145 |

| C-8 (=CH₂) | ~105 |

| C-1 (bridgehead) | ~55 |

| C-4 (bridgehead) | ~48 |

| C-7 (bridge) | ~38 |

| C-5 | ~28 |

| C-6 | ~25 |

Note: Data is compiled based on typical values for α,β-unsaturated ketones and norbornane systems.[5][6][7]

Interpretation of Carbon Signals

-

Carbonyl Carbon (C-2): The most downfield signal, appearing around 205 ppm, is unequivocally assigned to the carbonyl carbon. This region is characteristic of ketone functionalities.[6]

-

Olefinic Carbons (C-3, C-8): The two sp² hybridized carbons of the double bond appear in the 100-150 ppm range. The quaternary carbon (C-3) is further downfield (~145 ppm) compared to the methylene carbon (C-8) at ~105 ppm. In standard ¹³C NMR, the quaternary C-3 peak will be significantly less intense than the other signals.[5]

-

Bridgehead Carbons (C-1, C-4): These sp³ carbons appear in the midfield region. C-1, being alpha to the carbonyl group, is deshielded and appears further downfield (~55 ppm) than C-4 (~48 ppm).

-

Aliphatic Carbons (C-5, C-6, C-7): The remaining three sp³ carbons of the bicyclic frame are found in the most upfield region of the spectrum. The C-7 bridge carbon typically appears around 38 ppm, while the C-5 and C-6 carbons are located at approximately 28 and 25 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is a self-validating system for the analysis of this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial to avoid signal distortion and artifacts.

-

Protocol: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its convenient single deuterium signal for field-frequency locking. Add one drop of a TMS solution in CDCl₃ to serve as the internal chemical shift reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: Precise calibration ensures spectral accuracy and resolution.

-

Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity across the sample volume. This step is critical for achieving sharp, well-resolved peaks. Tune and match the NMR probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure maximum signal-to-noise and efficient power transfer.

-

-

¹H Spectrum Acquisition:

-

Rationale: Optimized parameters are needed to capture all proton signals accurately, including their integrations and fine coupling structure.

-

Protocol: Use a standard single-pulse experiment. Set the spectral width to cover a range of approximately -1 to 10 ppm. An acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds are recommended to allow for full magnetization recovery, ensuring accurate signal integration. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern spectrometer (e.g., 400 MHz or higher).

-

-

¹³C Spectrum Acquisition:

-

Rationale: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Protocol: Use a standard pulse-acquire experiment with proton decoupling (e.g., zgpg30). Set the spectral width to cover 0 to 220 ppm. A relaxation delay of 2 seconds is generally sufficient. A significantly higher number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Rationale: Mathematical manipulation of the raw data (Free Induction Decay) is necessary to generate the final, interpretable spectrum.

-

Protocol: Apply an exponential window function to the FID to improve the signal-to-noise ratio, followed by a Fourier Transform (FT) to convert the time-domain data into the frequency domain. Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. For the ¹H spectrum, perform signal integration. For both spectra, identify and label the peak positions.

-

References

-

ACS Publications. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. BICYCLO-[2.2.1]-HEPTAN-2-ON. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Canadian Science Publishing. N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000753). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

ResearchGate. Bicyclo[2.2.1]heptane compounds studied. [Link]

-

ResearchGate. Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Sciendo. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry Stack Exchange. 13C NMR peak location in butanone. [Link]

-

SciSpace. Synthesis and characterization of triangulene. [Link]

-

MDPI. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. [Link]

Sources

- 1. This compound | C8H10O | CID 96875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(5597-27-3) 1H NMR [m.chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylene-2-norbornanone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylene-2-norbornanone (C₈H₁₀O, Molecular Weight: 122.16 g/mol ).[1][2][3] As a bicyclic α,β-unsaturated ketone, its fragmentation is governed by a series of characteristic pathways, including α-cleavage, McLafferty-type rearrangements, and a notable retro-Diels-Alder reaction, which are critical for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for the identification and characterization of complex organic molecules. We will delve into the mechanistic underpinnings of the observed fragment ions, supported by data from authoritative spectral libraries and established principles of mass spectrometry.

Introduction: The Structural and Analytical Context of this compound

This compound is a bicyclic ketone with a rigid [2.2.1]heptane framework.[1][2] Its structure incorporates an exocyclic double bond conjugated with a carbonyl group, which significantly influences its reactivity and spectroscopic properties. Electron ionization mass spectrometry is a powerful technique for the structural analysis of such compounds, as the fragmentation patterns provide a veritable fingerprint of the molecule's architecture.

The process begins with the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a series of unimolecular dissociation reactions to yield smaller, more stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the parent molecule's structure.

Experimental Protocol: Acquiring the Mass Spectrum

The fragmentation data discussed herein is based on standard electron ionization mass spectrometry protocols, typically performed on a GC-MS system.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Caption: Figure 1: Generalized GC-MS Experimental Workflow.

B. Step-by-Step Methodology

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC injector port.

-

Chromatographic Separation: The analyte is separated from the solvent and any impurities on a capillary column. A typical temperature program might start at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

-

Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization at 70 eV.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Analysis of the Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by several key ions that provide insight into its bicyclic and unsaturated structure. The molecular ion and the most significant fragment ions are summarized below.

| m/z | Proposed Ion Structure | Relative Intensity | Neutral Loss |

| 122 | [C₈H₁₀O]⁺• | High | - |

| 94 | [C₆H₆O]⁺• | Moderate | C₂H₄ (Ethene) |

| 93 | [C₇H₉]⁺ | High | CO + H |

| 79 | [C₆H₇]⁺ | Very High (Base Peak) | C₂H₃O (Ketenyl radical) |

| 66 | [C₅H₆]⁺• | Moderate to High | C₃H₄O (Methylketene) |

Table 1: Prominent ions in the EI mass spectrum of this compound. Note: Relative intensities are qualitative descriptions based on typical spectra.[2]

Mechanistic Elucidation of Key Fragmentation Pathways

The formation of the major observed ions can be rationalized through established fragmentation mechanisms, including α-cleavage and retro-Diels-Alder reactions.

A. The Molecular Ion (m/z 122)

The molecular ion is observed at m/z 122, corresponding to the molecular weight of the parent compound.[1][2] Its relatively high abundance is indicative of a stable cyclic structure that can accommodate the positive charge and radical character.

B. Formation of the Base Peak (m/z 79)

The base peak at m/z 79 is a highly stable cyclopentadienyl-type cation. Its formation is proposed to occur via a multi-step process initiated by the cleavage of the bonds alpha to the carbonyl group.

Caption: Figure 2: Proposed pathway to the base peak at m/z 79.

-

α-Cleavage and CO Loss: The initial fragmentation likely involves the cleavage of the C1-C2 bond, which is alpha to the carbonyl group. This is followed by the expulsion of a neutral carbon monoxide (CO) molecule, a very common fragmentation for ketones, leading to an intermediate ion.

-

Rearrangement and Hydrogen Loss: Subsequent rearrangements and the loss of a hydrogen atom or other small fragments from this intermediate lead to the formation of a highly stabilized cyclopentadienyl-type cation at m/z 79.

C. Formation of the Ion at m/z 93

The significant peak at m/z 93 is attributed to the norbornyl cation framework after the loss of the carbonyl group and an additional hydrogen.[2] This pathway underscores the stability of the bicyclic hydrocarbon core.

D. The Retro-Diels-Alder (rDA) Pathway: Formation of m/z 66

A hallmark of the fragmentation of norbornene-type systems is the retro-Diels-Alder reaction. This concerted pericyclic reaction involves the cleavage of two sigma bonds in the six-membered ring of the bicyclic system, resulting in the formation of two new pi bonds.

Caption: Figure 3: Retro-Diels-Alder fragmentation pathway.

In the case of the this compound molecular ion, the rDA reaction leads to the expulsion of a neutral methylketene molecule (C₃H₄O, 56 Da), with the charge being retained by the cyclopentadiene radical cation, resulting in a prominent peak at m/z 66. The stability of both the charged diene and the neutral ketene makes this a highly favorable fragmentation pathway.

Conclusion and Applications

The mass spectrum of this compound is a rich source of structural information. The presence of the molecular ion peak at m/z 122 confirms the molecular weight. The base peak at m/z 79 and the significant ion at m/z 93 arise from complex rearrangements following initial α-cleavages, while the ion at m/z 66 is a definitive indicator of the underlying bicyclo[2.2.1]heptane core, fragmenting via a characteristic retro-Diels-Alder reaction.

For researchers in natural product chemistry, synthesis, and drug discovery, a thorough understanding of these fragmentation pathways is invaluable. It allows for the confident identification of this and related bicyclic structures in complex mixtures and aids in the structural elucidation of novel compounds possessing this important chemical scaffold.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]1]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96875, this compound. Retrieved from [Link]2]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Physical and chemical properties of 3-Methylene-2-norbornanone

An In-Depth Technical Guide to 3-Methylene-2-norbornanone: Properties, Synthesis, and Applications for the Modern Researcher

Introduction: The Strategic Value of a Strained Ketone

In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount. Molecules that offer a unique combination of structural rigidity, reactive handles, and three-dimensional complexity are invaluable. This compound, a bicyclic ketone featuring a strained norbornane framework and a reactive exo-methylene group, represents such a scaffold. Its inherent ring strain and conjugated π-system create a platform for diverse chemical transformations, making it a compelling starting point for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, synthetic routes, and key reactivity patterns. Crucially, we will connect these technical attributes to their practical implications, particularly within the context of medicinal chemistry and the development of novel therapeutics. As a Senior Application Scientist, the goal is not merely to present data, but to illuminate the strategic utility of this versatile chemical entity.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature.[1] Its bicyclic structure imparts a higher density and boiling point compared to acyclic ketones of similar molecular weight. The presence of the polar carbonyl group and the nonpolar bicyclic frame gives it moderate solubility in organic solvents. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-methylidenebicyclo[2.2.1]heptan-2-one | [2] |

| CAS Number | 5597-27-3 | [2][3] |

| Molecular Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 69-71 °C at 11 mmHg | |

| Density | 0.997 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.493 |

| Flash Point | 55 °C (131 °F) - Closed Cup | |

Spectroscopic Signature

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product characterization.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features. A strong, sharp absorption peak appears around 1750-1730 cm⁻¹ , characteristic of the C=O (carbonyl) stretch in a strained, five-membered ring.[4] Another important peak is observed around 1660 cm⁻¹ , corresponding to the C=C stretch of the exo-methylene group.[5] The presence of sp² C-H bonds in the methylene group also gives rise to stretching vibrations just above 3000 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The two protons of the exo-methylene group are diastereotopic and appear as distinct signals in the vinyl region, typically between 5.0 and 6.0 ppm . The bridgehead protons and other protons on the bicyclic scaffold appear in the aliphatic region, generally between 1.0 and 3.0 ppm, often with complex splitting patterns due to the rigid structure.[1]

-

¹³C NMR: The carbonyl carbon provides a characteristic signal in the downfield region, typically >200 ppm . The sp² carbons of the methylene group appear around 140-150 ppm (quaternary) and 100-110 ppm (CH₂). The remaining sp³ carbons of the norbornane frame resonate in the upfield region.[2]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Absorption/Shift | Source(s) |

|---|---|---|---|

| IR | Carbonyl Stretch (C=O) | ~1740 cm⁻¹ (Strong, Sharp) | [4] |

| IR | Alkene Stretch (C=C) | ~1660 cm⁻¹ (Medium) | [5] |

| ¹H NMR | Methylene Protons (=CH₂) | 5.0 - 6.0 ppm (2H, distinct signals) | [1] |

| ¹³C NMR | Carbonyl Carbon (C=O) | >200 ppm | [2] |

| ¹³C NMR | Alkene Carbons (C=CH₂) | ~145 ppm (quat.) and ~105 ppm (CH₂) |[2] |

PART 2: Synthesis and Key Chemical Reactivity

The utility of this compound stems from both its accessibility and its predictable, yet versatile, reactivity.

Proposed Synthesis: The Mannich Reaction

While various synthetic routes exist, one of the most effective and industrially relevant methods for installing an α-methylene group on a ketone is the Mannich reaction.[6][7] This three-component condensation reaction provides a direct pathway from the parent ketone, 2-norbornanone. The process involves the reaction of the ketone with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base, which is then eliminated to generate the target α,β-unsaturated ketone.

The choice of this pathway is strategic: 2-norbornanone can be synthesized in high yield from the inexpensive starting material norbornene via hydration followed by oxidation.[8][9] The subsequent Mannich reaction is typically robust and high-yielding.

Caption: Workflow: Proposed Synthesis via Mannich Reaction

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on the principles of the Mannich reaction for α-methylenation.[10]

-

Iminium Salt Formation: In a flask under an inert atmosphere (N₂ or Ar), combine dimethylamine hydrochloride and paraformaldehyde in a suitable solvent like acetonitrile.

-

Enolate Formation: In a separate flask, dissolve 2-norbornanone in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78 °C and add a strong base, such as Lithium diisopropylamide (LDA), dropwise to generate the kinetically favored enolate.

-

Condensation: Add the pre-formed iminium salt solution to the enolate solution at low temperature. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Workup and Elimination: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate. The resulting Mannich base can be isolated or directly subjected to elimination conditions (e.g., heating with methyl iodide followed by a non-nucleophilic base) to yield the final product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Key Chemical Reactivity

The reactivity of this compound is dominated by its nature as an α,β-unsaturated ketone, making it a prime candidate for conjugate additions and cycloadditions.

The exo-methylene group is activated by the adjacent carbonyl, rendering the β-carbon electrophilic. This makes the molecule an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[11][12][13] This reaction is fundamental to its utility in drug discovery, as it allows for the covalent modification of biological targets.

Caption: Mechanism: Michael (1,4-Conjugate) Addition

This reactivity allows for the introduction of diverse functional groups at the 3-position, creating libraries of substituted norbornanone derivatives for structure-activity relationship (SAR) studies.

The electron-deficient exo-methylene double bond can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[14][15] This powerful transformation allows for the rapid construction of complex, polycyclic ring systems. By reacting this compound with an electron-rich diene, a new six-membered ring can be fused to the norbornane framework, generating significant molecular complexity in a single, stereocontrolled step.

Sources

- 1. This compound(5597-27-3) 1H NMR [m.chemicalbook.com]

- 2. This compound | C8H10O | CID 96875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]

- 7. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. grokipedia.com [grokipedia.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Crystal Structure Analysis of 3-Methylene-2-norbornanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. A key strategy in modern drug design is the use of conformationally restricted scaffolds to enhance binding affinity, selectivity, and metabolic stability.[1][2][3] The bicyclo[2.2.1]heptane, or norbornane, skeleton is an exemplary scaffold, offering a rigid, three-dimensional framework that presents substituents in well-defined spatial orientations.[4] Derivatives of 3-methylene-2-norbornanone, which incorporate this core, are of significant interest for their potential as bioactive molecules.[5]

Understanding the precise three-dimensional structure of these derivatives is not merely an academic exercise; it is a critical component of rational drug design.[6][7] Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level details of molecular architecture.[8][9] This guide provides an in-depth, field-proven perspective on the crystal structure analysis of this compound derivatives, from initial synthesis to the final refined structure, emphasizing the causality behind each experimental step.

The Cornerstone of Molecular Reality: Principles of X-ray Crystallography

X-ray crystallography is a powerful analytical technique that allows for the unambiguous determination of a molecule's three-dimensional structure.[7][10] The process relies on the phenomenon of X-ray diffraction. When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a repeating, periodic lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern.[11] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of the atoms, their connectivity, and their stereochemistry can be deduced.[9]

For drug development professionals, this technique provides the ultimate structural validation, revealing the exact conformation and configuration of a synthesized molecule, which is paramount for understanding its interaction with biological targets.[8]

The Path to Atomic Resolution: A Validated Experimental Workflow

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where meticulous execution and an understanding of the underlying principles are crucial for success. Each step is designed to ensure the final model is a faithful and accurate representation of the molecule's structure.

Part 1: Synthesis and High-Purity Preparation

The foundation of a successful crystal structure analysis is a chemically pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Protocol: Synthesis of a Representative Derivative

A common route to synthesize derivatives involves the reaction of 2-norbornanone with an appropriate aldehyde. For instance, a 3-(arylmethylene)-2-norbornanone derivative can be prepared via a base-catalyzed aldol condensation.

-

Reaction Setup: Dissolve 2-norbornanone (1.0 eq) and a substituted benzaldehyde (1.05 eq) in ethanol in a round-bottom flask.

-

Catalysis: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel. The key objective here is to achieve >98% purity, as verified by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). The causality is clear: residual solvents or starting materials can disrupt the highly ordered packing required for a single crystal.

Part 2: The Art and Science of Single Crystal Growth

Crystallization is often the most challenging and empirical step. The goal is to coax molecules out of the disorder of a solution and into a single, perfect lattice. This requires slowly and systematically reducing the solubility of the compound.

Protocol: Slow Evaporation & Vapor Diffusion

-

Solvent Screening: Test the solubility of the purified compound (approx. 5-10 mg) in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal crystallization solvent system is one where the compound is moderately soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").

-

Method A - Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small vial. Loosely cap the vial or cover it with perforated parafilm. Allow the solvent to evaporate slowly over several days in a vibration-free environment. The slow increase in concentration forces the molecules to pack in an ordered fashion.

-

Method B - Vapor Diffusion: Dissolve the compound (5-10 mg) in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing 2-3 mL of an "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth. This method provides finer control over the rate of crystallization.

Part 3: Data Collection and Processing

Once suitable crystals are obtained (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures), the diffraction experiment can begin.[10][11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope. Using a cryo-loop, scoop the crystal along with a drop of cryoprotectant oil (to prevent ice formation) and flash-cool it to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Diffractometer Setup: Mount the frozen crystal on the goniometer head of the diffractometer.[12][13] Modern diffractometers are equipped with a powerful X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.[13]

-

Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected at different orientations.[14] A full dataset typically consists of hundreds of frames, ensuring that all unique reflections are measured.

-

Data Processing: The raw image files are processed using specialized software. This involves integrating the intensity of each diffraction spot, correcting for experimental factors (like absorption), and determining the unit cell parameters and space group symmetry of the crystal.[10]

Part 4: Structure Solution and Refinement

This final stage is computational and involves transforming the processed diffraction data into a chemically meaningful atomic model.

-

Structure Solution: The "phase problem"—the fact that phase information is lost during the diffraction experiment—is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[10] An initial molecular model is then built into this map.

-

Structure Refinement: This is an iterative process using a program like SHELXL.[15] The atomic coordinates, displacement parameters (which model thermal motion), and other variables are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Difference electron density maps are used to locate missing atoms (like hydrogens) or identify regions of disorder.

-

Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure. The final output is usually a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Visualizing the Process and the Product

Diagrams are essential for conceptualizing complex workflows and molecular structures.

Caption: Key structural features of this compound.

Interpreting the Data: From Coordinates to Chemical Insight

The output of a crystal structure analysis is a wealth of quantitative data. A summary of crystallographic data for a hypothetical series of derivatives is presented below.

| Parameter | Derivative A (C₁₅H₁₆O) | Derivative B (C₁₅H₁₅BrO) | Derivative C (C₁₆H₁₈O₂) |

| Formula Weight | 212.28 | 291.18 | 242.30 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | C2/c |

| a (Å) | 8.453(2) | 7.891(1) | 15.672(4) |

| b (Å) | 12.112(3) | 10.543(2) | 6.987(1) |

| c (Å) | 11.567(3) | 14.987(3) | 22.451(5) |

| β (deg) | 105.34(1) | 90 | 109.82(2) |

| Volume (ų) | 1141.5(5) | 1247.6(3) | 2315.1(9) |

| Z | 4 | 4 | 8 |

| Final R1 [I>2σ(I)] | 0.0412 | 0.0358 | 0.0489 |

| wR2 (all data) | 0.1105 | 0.0987 | 0.1321 |

This data provides the fundamental packing parameters of the molecules in the crystal. However, the true value lies in the detailed coordinate file, which allows for a deep analysis of:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that confirm the rigid, strained nature of the norbornane system.

-

Conformation: The exact pucker of the five- and six-membered rings and the orientation of substituents.

-

Stereochemistry: Unambiguous assignment of relative and absolute stereochemistry, which is critical for bioactive compounds.

-

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, or π-stacking interactions that govern how molecules recognize each other and could mimic interactions in a protein binding pocket.

Application in Structure-Based Drug Design (SBDD)

For drug development teams, crystal structure data is the bedrock of SBDD. [6]Knowing the exact 3D structure of a lead compound, such as a this compound derivative, enables:

-

Target Interaction Modeling: The experimentally determined conformation can be docked into the active site of a target protein with high confidence. This allows for a precise analysis of the binding mode and identification of key interactions. 2. Structure-Activity Relationship (SAR) Elucidation: By comparing the crystal structures of a series of derivatives with their corresponding biological activities, a robust SAR can be developed. [16]For example, observing that a bromine substituent (Derivative B) forms a halogen bond with a backbone carbonyl in the target protein can explain its increased potency.

-

Rational Optimization: The structural insights guide the next round of synthesis. If a void is observed in the binding pocket near a specific position on the norbornane ring, chemists can rationally design a new derivative with a substituent that fills this space, potentially increasing binding affinity and potency. [17] In conclusion, the rigorous application of single-crystal X-ray crystallography to this compound derivatives provides the atomic-level clarity required to transform promising scaffolds into optimized therapeutic candidates. It is an indispensable tool that bridges synthetic chemistry with molecular biology, accelerating the drug discovery pipeline.

References

- Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. [Source] N/A

-

Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section A: Foundations of Crystallography, 2008, 64(1), 112-122. [Link]

-

Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

Gesto, D., et al. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals, 2022, 15(12), 1466. [Link]

-

X-rayAnalyical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-rayAnalyical. [Link]

-

Wlodawer, A., et al. The current role and evolution of X-ray crystallography in drug discovery and development. Future Drug Discovery, 2023. [Link]

-

University of Glasgow. SHELXL - National Single Crystal X-ray Facility. University of Glasgow. [Link]

-

Pan, A. C., et al. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry, 2019, 62(12), 5653-5660. [Link]

-

Hilaris Publisher. Drug Discovery Using X-Ray Crystallography. Hilaris Publisher. [Link]

- University of California, San Diego. SHELXL - An Easy Structure - Sucrose. [Source] N/A

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Zheng, Z., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 2023, 6(8), 1226-1238. [Link]

-

Cilibrizzi, A., et al. Protein X-ray Crystallography and Drug Discovery. Molecules, 2020, 25(5), 1039. [Link]

-

ACS Publications. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 2023, 6(8), 1226-1238. [Link]

-

ResearchGate. Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

-

Tezcan, F. A., et al. Importance of Scaffold Flexibility/Rigidity in the Design and Directed Evolution of Artificial Metallo-β-lactamases. Biochemistry, 2017, 56(49), 6441-6451. [Link]

-

bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Chiang, J. F., et al. The structures of norbornane and 1,4-dichloronorbornane as determined by electron diffraction. Journal of the American Chemical Society, 1969, 91(8), 1898-1901. [Link]

-

ResearchGate. Norbornane derivatives utilized in the factorial design. ResearchGate. [Link]

-

RSC Publishing. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 2024. [Link]

-

PubChem. This compound | C8H10O | CID 96875. PubChem. [Link]

-

RSC Publishing. Palladium-catalyzed ring opening of norbornene: efficient synthesis of methylenecyclopentane derivatives. Chemical Communications, 2015, 51, 8031-8033. [Link]

-

Ghaffari, M., et al. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 2024, 14(28), 20251-20279. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-亚甲基-2-降冰片酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zienjournals.com [zienjournals.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Theoretical Calculation of 3-Methylene-2-norbornanone Frontier Molecular Orbitals

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the frontier molecular orbitals (FMOs) of 3-Methylene-2-norbornanone. Intended for researchers, computational chemists, and professionals in drug development, this document delves into the quantum mechanical principles, methodological considerations, and practical workflows necessary for robust FMO analysis. We will explore the application of Density Functional Theory (DFT), detail a step-by-step computational protocol, and interpret the resulting orbital data to predict chemical reactivity and inform molecular design. The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Frontier Orbitals in Molecular Design

This compound is a bicyclic ketone with a strained ring system and an exocyclic double bond.[1][2] Its unique structural features, including the α,β-unsaturated ketone moiety, make it a valuable building block in organic synthesis. Understanding its electronic structure is paramount for predicting its behavior in chemical reactions and its potential interactions with biological targets.

The locus of a molecule's reactivity is largely governed by its Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5]

-

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential, and its spatial distribution indicates the most probable sites for electrophilic attack.[4][5]

-

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level correlates with the electron affinity, and its location highlights the most probable sites for nucleophilic attack.[4][5]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[6][7] A small gap typically signifies a molecule that is more polarizable and reactive, while a large gap indicates higher kinetic stability. For drug development professionals, analyzing FMOs provides invaluable insights into molecular recognition, binding affinities, and metabolic stability, guiding the rational design of new therapeutic agents.[8][9][10]

Theoretical Framework: Density Functional Theory (DFT)

To accurately model the electronic properties of this compound, we employ Density Functional Theory (DFT) . DFT is a powerful quantum-mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[11][12]

Unlike wavefunction-based methods, DFT determines the energy of a system based on its electron density, ρ(r), a function of only three spatial coordinates.[13] This is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy is a unique functional of the electron density.[14] In practice, the problem is solved using the Kohn-Sham equations, which model the complex many-electron system as a fictitious system of non-interacting electrons moving in an effective potential.[13]

The Causality of Methodological Choices: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two key components: the exchange-correlation (XC) functional and the basis set.

-

Exchange-Correlation Functional: This is the component that approximates the complex quantum mechanical effects of exchange and electron correlation.[13] For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for such systems, offering a robust description of molecular geometries and orbital energies.[15][16][17]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons in space. Pople-style basis sets are common, such as 6-31G(d) .[19]

-

6-31G : This notation indicates a split-valence basis set, where core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), and valence electrons are described by two basis functions (one a contraction of 3 Gaussians, the other a single Gaussian). This provides greater flexibility for valence electrons, which are primarily involved in chemical bonding.

-

(d) : This denotes the addition of polarization functions (in this case, d-orbitals on heavy atoms). These functions allow for the description of non-spherical electron density, which is essential for accurately modeling the π-bonds in the carbonyl and methylene groups of our target molecule.

-

For this guide, the B3LYP/6-31G(d) level of theory is chosen as a cost-effective and reliable protocol for obtaining meaningful results for this compound.[20][21]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a frontier molecular orbital analysis using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.[15][22][23]

Step 1: Molecular Structure Generation

-

Launch a molecular editor and builder, such as Avogadro or GaussView.[24][25]

-

Construct the 3D structure of this compound (C₈H₁₀O).[1]

-

Perform an initial, rapid geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

-

Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

-

Create an input file for the calculation. Specify the desired level of theory (B3LYP/6-31G(d)) and the task (Opt for optimization).[23]

-

Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest-energy conformation on the potential energy surface. This step is crucial, as the energies and shapes of molecular orbitals are highly dependent on the molecular geometry.

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation (Freq).

-

Analyze the output to ensure there are no imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. The presence of zero imaginary frequencies confirms the structure is a true energy minimum.

Step 4: Single-Point Energy and Orbital Calculation

-

Using the confirmed minimum-energy geometry, run a final single-point energy calculation.

-

Ensure your input file requests the generation of orbital information, often through a "population analysis" keyword or by requesting a checkpoint file (.chk or .gbw) for later visualization.[15][26]

Caption: Computational workflow for FMO analysis.

Results and Data Analysis

Upon successful completion of the calculations, the output files will contain the energies of all molecular orbitals. The key is to identify the HOMO (the highest energy level with an occupation number of ~2) and the LUMO (the lowest energy level with an occupation number of 0).

Quantitative Data Summary

The calculated energies can be summarized for clear interpretation.

| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | (Example Value: -0.250) | (Example Value: -6.80) |

| Lowest Unoccupied Molecular Orbital | ELUMO | (Example Value: -0.085) | (Example Value: -2.31) |

| HOMO-LUMO Energy Gap | ΔE | (Example Value: 0.165) | (Example Value: 4.49) |

| Note: The values presented are illustrative examples. Actual results will be generated from the DFT calculation. |

The HOMO-LUMO gap of ~4.49 eV suggests that this compound is a moderately reactive molecule. This value is crucial for comparing its kinetic stability against other compounds in a drug discovery pipeline.

Visualization and Interpretation of Frontier Orbitals

Visualizing the spatial distribution of the HOMO and LUMO is essential for predicting regioselectivity. Software such as GaussView, Molden, or Avogadro can be used to generate isosurface plots of these orbitals from the calculation output.[27][28][29]

-

HOMO Analysis: For this compound, the HOMO is expected to show significant electron density localized on the π-systems of the exocyclic methylene group (C=C) and the carbonyl group (C=O). This indicates that these are the primary sites for attack by electrophiles. The orbital will likely have a large coefficient on the carbon atom of the methylene group, making it a potent nucleophile in reactions like Michael additions.

-

LUMO Analysis: The LUMO is anticipated to be an antibonding π* orbital, with significant density on the carbonyl carbon and the β-carbon of the methylene group. This distribution highlights the electrophilic nature of these sites, predicting where a nucleophile would preferentially attack.

Caption: Key FMO contributions in this compound.

Authoritative Grounding & Field-Proven Insights

The theoretical framework presented here is not merely academic. The principles of FMO theory are directly applied to solve real-world challenges in chemical and pharmaceutical research.

-

Predicting Reaction Outcomes: The calculated FMOs can rationalize the stereoselectivity and regioselectivity of pericyclic reactions, such as Diels-Alder cycloadditions, where this compound could act as a dienophile.[3][30] The interaction between the diene's HOMO and the dienophile's LUMO dictates the feasibility and outcome of the reaction.

-

Informing Drug Design: In drug discovery, a candidate molecule must interact with a biological target, often an enzyme or receptor. The shape and energy of the HOMO and LUMO determine the molecule's ability to participate in crucial non-covalent interactions (e.g., π-π stacking, hydrogen bonding, charge-transfer). By calculating the FMOs, medicinal chemists can computationally screen and rationally design compounds with an enhanced binding affinity and a lower likelihood of off-target effects.[8][9] For example, the LUMO distribution on the carbonyl group suggests a potential hydrogen bond acceptor site, a critical piece of information for docking studies.

Conclusion